![molecular formula C17H19NO4S B2856808 Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 418804-41-8](/img/structure/B2856808.png)

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

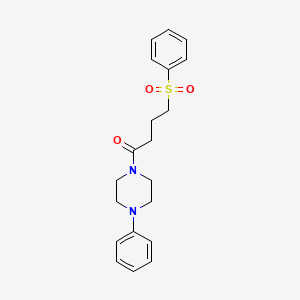

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Inhibitors for Inducible Nitric Oxide Synthase

This compound has been explored as a potential inhibitor for inducible nitric oxide synthase (iNOS). iNOS plays a significant role in inflammatory diseases, and inhibitors can be valuable in the treatment of conditions such as arthritis, asthma, and septic shock. The analogues of this compound have been synthesized and evaluated for their inhibitory activity, which is crucial for developing new therapeutic agents .

PET Tracer Development for iNOS

The compound has also been investigated for its use in developing PET tracers for iNOS. This application is particularly important in medical imaging to diagnose and monitor various diseases. The ability to visualize iNOS expression in vivo can provide insights into the disease state and the effectiveness of therapeutic interventions .

Synthesis of Drug Candidates

As a versatile building block, this compound is used in the synthesis of various drug candidates. Its structural features make it suitable for creating a wide range of medicinal compounds, which can lead to the development of new drugs with potential applications in treating different diseases .

Kinetics Study in Microflow Systems

The compound’s kinetics have been studied in microflow systems, which are an emerging field in chemical synthesis. These studies help in understanding the reaction mechanisms and optimizing the synthesis process, making it more efficient and scalable for industrial applications .

Selective Acylation Reactions

Selective acylation is a critical reaction in organic synthesis, and this compound has been used to study selective acylation processes. Understanding these reactions can lead to more efficient synthesis routes for complex organic molecules, which are often used in pharmaceuticals .

Intermediate in Continuous Synthesis Processes

Continuous synthesis is gaining popularity in the pharmaceutical industry due to its efficiency and sustainability. This compound serves as an intermediate in continuous synthesis processes, particularly in the production of benzamide derivatives that are key intermediates in many drugs .

Eigenschaften

IUPAC Name |

methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-4-8-15(9-5-13)18(12-17(19)22-3)23(20,21)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJAZQLCOFHIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856740.png)

![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2856744.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2856746.png)